Fmoc-Thr(PO3H2)-OH

説明

Synthesis Analysis

The synthesis of Fmoc-Thr(PO3H2)-OH involves introducing the Fmoc group onto the threonine amino acid. Common methods include reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

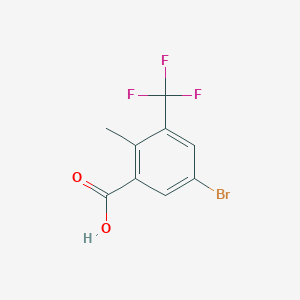

Molecular Structure Analysis

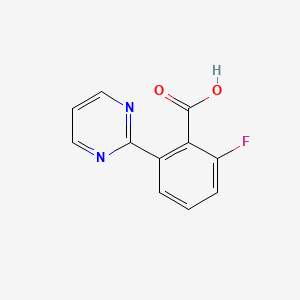

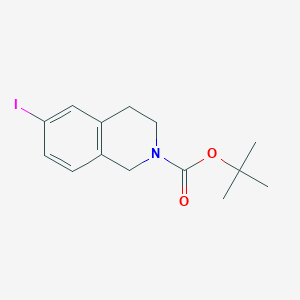

The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20NO8P , with a molecular weight of approximately 421.34 g/mol . The structure includes the Fmoc group attached to the phosphorylated threonine residue .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base, typically using piperidine. The cleavage of Fmoc-Thr(PO3H2)-OH yields the desired peptide product .

科学的研究の応用

Biomedical Applications Peptide-Based Hydrogels

Peptide-based hydrogels (PHGs) are biocompatible materials that have shown promise in various biomedical applications. Fmoc-Thr(PO3H2)-OH can be utilized in the synthesis of these hydrogels, which are suitable for drug delivery systems and diagnostic tools for imaging due to their biocompatibility and ability to form self-supporting structures .

Bio-Inspired Material Design Self-Assembly Features

The Fmoc group attached to amino acids and short peptides, such as Fmoc-Thr(PO3H2)-OH, imparts significant self-assembly characteristics. These properties are harnessed in bio-inspired material design, where the inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the formation of novel materials with potential applications in nanotechnology and materials science .

Antimicrobial Applications Novel Molecules and Materials

In response to the growing concern over antimicrobial resistance (AMR), Fmoc-modified amino acids like Fmoc-Thr(PO3H2)-OH are being explored for their antimicrobial potency. These compounds can be used to develop new molecules and materials with antimicrobial properties, offering an alternative to traditional antibiotics and contributing to the fight against AMR .

将来の方向性

: Sigma-Aldrich Product Page : Perich JW, et al. Synthesis of phosphopeptides by the multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science, 6(2-3), 91-97 (1999). : Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Springer Link. DOI: 10.1023/A:1008823924135

作用機序

Target of Action

Fmoc-Thr(PO3H2)-OH is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can have various roles, depending on their composition and structure .

Mode of Action

Fmoc-Thr(PO3H2)-OH interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide sequence . The Fmoc group provides protection for the amino acid during synthesis, and it is removed once the peptide bond is formed .

Biochemical Pathways

The main biochemical pathway affected by Fmoc-Thr(PO3H2)-OH is the synthesis of peptides . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. These sequences can then participate in various biological processes, depending on their specific structure and composition .

Result of Action

The molecular effect of Fmoc-Thr(PO3H2)-OH’s action is the formation of peptide sequences . On a cellular level, these peptides can have various effects, depending on their specific structure and function. They can act as signaling molecules, structural components, or enzymes, among other roles .

Action Environment

The action of Fmoc-Thr(PO3H2)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent used in the process . Additionally, the stability of the compound can be influenced by storage conditions .

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIKUSCYAJQLRR-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(PO3H2)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)